molecular formula C11H13N3O B13206323 2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13206323
M. Wt: 203.24 g/mol
InChI Key: UTVGXOFSIYWYHZ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-1,2,3,6-tetrahydropyridine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific combination of a pyrimidine ring and a tetrahydropyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H13N3O/c1-9-3-2-4-14(7-9)11-12-5-10(8-15)6-13-11/h3,5-6,8H,2,4,7H2,1H3

InChI Key

UTVGXOFSIYWYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCN(C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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